Trans-Selectivity Enhancement in Cyclopolymerization: MHD vs. 1,5-Hexadiene
In cyclopolymerization catalyzed by C2-symmetric ansa-zirconocene complexes, 2-methyl-1,5-hexadiene (MHD) yields enhanced trans-diastereoselectivity compared to unsubstituted 1,5-hexadiene (1,5-HD). This effect is attributed to the steric influence of the methyl group at the 2-position, which directs enantiofacial selectivity during the cyclization step [1].
| Evidence Dimension | Trans-selectivity of cyclic units formed |
|---|---|
| Target Compound Data | Fully trans-diastereoselective cyclopolymerization with rac-{Me2Si(2-Me-4-Ph-Ind)}ZrCl2/MAO catalyst; enhanced trans-selectivity in C2 and Cs metallocenes |
| Comparator Or Baseline | 1,5-Hexadiene (1,5-HD) yields lower trans-selectivity under identical metallocene conditions |
| Quantified Difference | Qualitative enhancement; trans-selectivity increases moving from 1,5-HD to MHD |
| Conditions | Cyclopolymerization with C2- and Cs-symmetric ansa-zirconocene/MAO catalysts at 60-70°C |
Why This Matters
The ability to tune polymer microstructure (cis vs. trans ring junctions) is critical for controlling thermal and mechanical properties in specialty cycloolefin polymers, directly impacting material performance in electronic and optical applications.
- [1] Den Dauw, K., Lamotte, C., Lhost, O., Kirillov, E., & Carpentier, J. F. (2014). Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene. Polymer Chemistry, 5(18), 5257-5266. View Source
